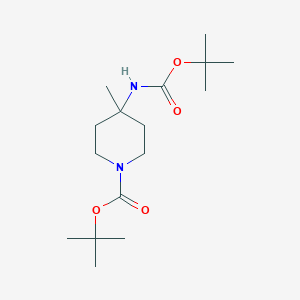

tert-ブチル 4-((tert-ブトキシカルボニル)アミノ)-4-メチルピペリジン-1-カルボン酸エステル

概要

説明

“tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound . It is related to “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate”, which has a molecular weight of 274.36 .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis . The synthesis of tert-Butyl 4-aminobenzoate, for instance, uses tert-butyl 4-nitrobenzoate as a raw material .

Molecular Structure Analysis

The molecular structure of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” can be represented by the Inchi Code: 1S/C13H26N2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)/t9-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involving related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in dipeptide synthesis with commonly used coupling reagents . The reaction conditions for the synthesis of tert-butyl 4-(aminomethyl)benzoate involve the use of hydrogen and palladium on activated charcoal in methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “tert-Butyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoate” include a boiling point of 383.3±37.0 C at 760 mmHg .

科学的研究の応用

アミノ酸のBoc誘導体の合成

この化合物は、アミノ酸のBoc(tert-ブトキシカルボニル)誘導体の合成に使用されます。 Boc基は合成プロセス中に保護基として役立ち、分子の敏感な部分に影響を与えることなく、特定の反応を起こすことができます .

tert-ブチルエステルの調製

tert-ブチルエステル基は、様々な求核剤や還元剤に対して安定であるため、アミノ酸中のカルボン酸の保護基として一般的に使用されます。 また、酸性条件下で都合よく脱保護されます .

固相ペプチド合成(SPPS)

tert-ブチルジスルフィド保護アミノ酸は、Fmoc / tBu-直交保護ラクタム環状ペプチドのSPPSにおける重要な構成要素であり、温和な金属フリー条件下で合成されます .

Boc置換アレーンスルホンアミドの還元切断

Boc置換は、乾燥メタノール中、マグネシウム粉末による穏やかで実験的に単純な還元切断に使用でき、多くの場合、調製的に有用です .

アミノ酸イオン液体を使用した有機合成

市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAIL)から誘導された一連の室温イオン液体は、複数の反応性基を持つため、有機合成におけるAAILの適用範囲を拡大します .

Bocアミノ酸およびペプチドの脱保護

アミノ酸およびペプチドの高温Boc脱保護は、低粘度で高熱安定性を持ち、水溶性極性有機分子の抽出に有益な効果を示すホスホニウムイオン液体中で行うことができます .

Bocをα-アミノ保護基とするペプチド合成

ペプチド合成におけるN α-アミノ保護基としてのBocの使用は、特に疎水性ペプチドやエステルおよびチオエステル部分を含むペプチドの合成において有利となり得ます .

作用機序

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which is selectively removed via treatment with acid . This allows for the selective synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, particularly in the formation of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . The use of the Boc group allows for the selective synthesis of complex peptides .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Safety and Hazards

将来の方向性

The future directions for the study and use of related compounds like tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) involve expanding their applicability. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs .

特性

IUPAC Name |

tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFMFAYEKZUIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736665 | |

| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187322-34-4 | |

| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

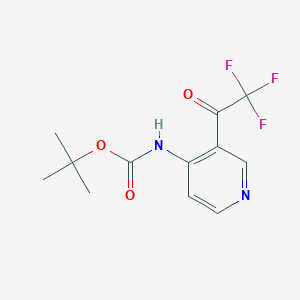

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

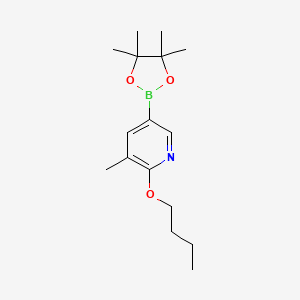

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。